2,2-Diphenyl-2H-pyran-4(3H)-one
CAS No.:
Cat. No.: VC15928310
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14O2 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 2,2-diphenyl-3H-pyran-4-one |
| Standard InChI | InChI=1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2 |
| Standard InChI Key | YABSZBPWAXHPAQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)C=COC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 2H-pyran-4(3H)-one scaffold, a six-membered oxygen-containing heterocycle with a ketone group at position 4. The 2-position is fully substituted by two phenyl rings, creating a sterically congested environment that influences reactivity and molecular interactions. X-ray crystallographic data for analogous pyranones reveal chair-like conformations with phenyl substituents adopting equatorial orientations to minimize steric strain .
Key structural parameters derived from similar systems include:
The electron-withdrawing ketone group and conjugated π-system enable participation in charge-transfer complexes, a property exploited in fluorescent probe design .
Synthesis and Manufacturing
Industrial Production Routes
Ambeed and Amadis Chemical describe large-scale synthesis via [3+3] cyclocondensation, though specific reagents remain proprietary . A plausible pathway involves:
-
Knoevenagel condensation: Benzaldehyde derivatives react with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated ketones.
-
Cyclization: Acid-catalyzed intramolecular aldol reaction forms the pyranone ring.
-
Phenyl introduction: Grignard or Suzuki-Miyaura coupling installs aryl groups at the 2-position.
Laboratory-scale methods for related compounds use dimethoxyethane/HCl-mediated cyclizations, yielding 70–85% purified products after recrystallization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 264.31 g/mol | |
| Purity | ≥97% | |
| Solubility (H2O) | <1 mg/mL (25°C) | |
| UV λmax (EtOH) | 278 nm |
The low aqueous solubility necessitates formulation with co-solvents (DMSO, PEG) for biological testing .
Biological Activity and Applications
Both vendors classify the compound as "For Research Use Only," excluding diagnostic or therapeutic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume